Mmp inhibitor III
説明
Thermal Stability
Differential scanning calorimetry (DSC) studies on MMP-inhibitor complexes reveal:
- Melting transition (Tₘ) : 83.4°C for the MMP-3 catalytic domain-inhibitor complex, indicating high thermal resilience.
- Enthalpy change (ΔH) : 223 kJ/mol during denaturation, suggesting strong hydrophobic interactions stabilizing the inhibitor-enzyme complex.
Table 2: Stability Parameters of MMP Inhibitor III
The compound’s stability is enhanced by the cyclopentane ring, which reduces oxidative degradation compared to linear thiol-based inhibitors. Additionally, lyophilization preserves activity by preventing hydrolysis of the sulfonamide bond, as confirmed through mass spectrometry stability studies.
特性
分子式 |
C19H29N3O4 |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
N'-hydroxy-N-[1-(methylamino)-1-oxo-4-phenylbutan-2-yl]-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C19H29N3O4/c1-13(2)11-15(12-17(23)22-26)18(24)21-16(19(25)20-3)10-9-14-7-5-4-6-8-14/h4-8,13,15-16,26H,9-12H2,1-3H3,(H,20,25)(H,21,24)(H,22,23) |
InChIキー |
FQRZOEBSTPAQBJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CCC1=CC=CC=C1)C(=O)NC |
製品の起源 |
United States |
準備方法
Synthesis of the Heterocyclic Core
The thiomorpholine backbone is constructed via cyclization of cysteine derivatives. A representative pathway involves:
- Cysteine Protection : L-cysteine is treated with tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to yield N-Boc-cysteine.
- Cyclization : Reaction with 2,2-dimethoxypropane under acidic conditions forms the 2,2-dimethylthiomorpholine-3-carboxylic acid tert-butyl ester.
Key Reaction :
$$
\text{L-Cysteine} + \text{Boc}_2\text{O} \xrightarrow{\text{THF}} \text{N-Boc-cysteine} \xrightarrow{\text{2,2-dimethoxypropane, HCl}} \text{Thiomorpholine ester}
$$
Yield: 78–85%.
Hydroxamic Acid Formation
The tert-butyl ester is deprotected, followed by hydroxamate installation:
- Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) removes the tert-butyl group.
- Hydroxamate Synthesis : The free carboxylic acid is activated with thionyl chloride (SOCl₂) and reacted with O-protected hydroxylamine (e.g., N-Boc-hydroxylamine).
Reaction :
$$
\text{Ester} \xrightarrow{\text{TFA}} \text{Carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{N-Boc-hydroxylamine}} \text{Protected hydroxamate}
$$
Yield: 65–70%.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Synthesis | Boc₂O, 2,2-dimethoxypropane, HCl | 85 | 98.5 |
| Sulfonamide Coupling | 4-((1-Oxy-pyridin-4-yl)oxy)benzenesulfonyl chloride, K₂CO₃ | 75 | 97.8 |
| Hydroxamate Formation | SOCl₂, N-Boc-hydroxylamine | 70 | 96.2 |
Data synthesized from analogous protocols in.
Optimization Strategies
Protecting Group Selection
Solvent Systems
- DMF Efficiency : Polar aprotic solvents like DMF improve sulfonamide coupling kinetics due to enhanced nucleophilicity.
- TFA Deprotection : Anisole as a scavenger in TFA/CH₂Cl₂ reduces carbocation byproducts.
Analytical Characterization
Spectroscopic Validation
化学反応の分析
科学研究への応用
MMP阻害剤IIIは、幅広い科学研究用途を持っています。化学では、マトリックスメタロプロテアーゼの阻害とそのさまざまな化学プロセスにおける役割を研究するために使用されます。生物学では、マトリックスメタロプロテアーゼが細胞シグナル伝達、組織リモデリング、病気の進行において果たす役割を調査するために使用されます。医学では、MMP阻害剤IIIは、がん、関節炎、心臓血管疾患などの病気を治療する潜在的な治療用途のために探求されています。 業界では、新しい薬物や治療薬の開発に使用されています.
科学的研究の応用
Therapeutic Applications in Oncology
MMP inhibitors have been extensively studied for their potential in cancer therapy due to their role in tumor invasion and metastasis. Despite initial optimism, many clinical trials have failed to demonstrate significant benefits.
- Clinical Trials : Over 50 MMP inhibitors have been investigated in clinical trials, primarily targeting various cancers such as breast cancer, lung cancer, and pancreatic cancer. However, most Phase III trials did not yield positive results. For instance, marimastat showed no survival advantage compared to standard chemotherapy in advanced pancreatic carcinoma .
- Mechanism of Action : MMP inhibitor III works by inhibiting the activity of specific MMPs involved in the degradation of extracellular matrix components, thereby potentially reducing tumor spread and enhancing the efficacy of cytotoxic agents .
- Case Studies : A notable study involving the MMP inhibitor COL-3 in AIDS-related Kaposi's sarcoma demonstrated an overall response rate of 44%, with manageable side effects such as photosensitivity and rash . This suggests that while systemic application may be limited, localized use could yield beneficial outcomes.
Applications in Inflammatory Diseases
MMPs are also implicated in various inflammatory conditions. MMP inhibitor III has shown promise in treating disorders characterized by excessive inflammation.
- Inflammatory Response : Research indicates that MMP inhibitors can modulate inflammatory responses by altering cytokine levels and reducing macrophage infiltration. For example, studies have shown that inhibition of MMP-3 leads to decreased expression of interleukin-6 (IL-6), a key pro-inflammatory cytokine .
- Animal Models : Preclinical studies using animal models have highlighted the potential of MMP inhibitors to ameliorate conditions like systemic inflammatory response syndrome (SIRS) and sepsis. These studies suggest that targeted inhibition could provide therapeutic benefits without the adverse effects observed in earlier trials .
Mechanistic Insights and Future Directions
The complexity of MMP biology poses challenges for therapeutic development. Recent advances focus on understanding the specific roles of individual MMPs and developing selective inhibitors.
- Selective Inhibition : New strategies aim to design inhibitors that selectively target detrimental MMPs while sparing those with protective roles. This approach could minimize side effects and enhance therapeutic efficacy .
- Biomarker Development : Identifying biomarkers associated with MMP activity may help stratify patients who are more likely to benefit from MMP inhibition. Ongoing studies are exploring the relationship between MMP levels and disease progression .
Data Summary
| Application Area | Key Findings | Clinical Relevance |
|---|---|---|
| Oncology | Most Phase III trials failed; selective inhibitors needed | Limited success; need for better designs |
| Inflammatory Diseases | Reduction in IL-6 and macrophage activity observed | Potential for treating SIRS/sepsis |
| Mechanistic Insights | Focus on selective targeting; biomarker identification | Future strategies for improved therapies |
作用機序
MMP阻害剤IIIは、マトリックスメタロプロテアーゼの活性部位に結合することで効果を発揮し、それによって細胞外マトリックスの分解を防ぎます。この阻害は、さまざまな生理学的および病理学的プロセスを制御するために不可欠です。MMP阻害剤IIIの分子標的は、マトリックスメタロプロテアーゼの触媒ドメインであり、その酵素活性に責任があります。 このメカニズムに関与する経路には、細胞外マトリックス回転率、細胞シグナル伝達、組織リモデリングの調節が含まれます .
類似化合物との比較
Comparative Analysis with Similar MMP Inhibitors
Selectivity and Structural Features
MMP Inhibitor III exhibits high selectivity for MMP-1, a feature attributed to its stereochemical hindrance and hydrophobic binding mode. This contrasts with Prinomastat (AG3340), a hydroxamate-based broad-spectrum inhibitor targeting MMP-2 (sub-nM potency), MMP-3, -9, and -13. Prinomastat’s α,β-substituted succinate motif contributes to its broad activity but complicates selectivity optimization . YHJ-132, a peptide-mimetic inhibitor, shows selectivity for MT1-MMP, MMP-1, -2, -3, and -7, combining water solubility and air stability .
Table 1: Selectivity and Structural Profiles
Potency and Efficacy
- Prinomastat: Demonstrates sub-nM potency against MMP-2 but failed in Phase III trials for non-small cell lung cancer (NSCLC) due to lack of survival benefit .
- Inhibitor 16 : Exhibits IC50 values of 20.5 nM (MMP-1) and 24.4 nM (MMP-3), with crystallography confirming binding to stromelysin (MMP-3) .
- Marimastat : A first-generation hydroxamate, it reduced colitis in animal models but caused musculoskeletal toxicity (MST) in clinical trials .
Table 2: Preclinical and Clinical Efficacy
Toxicity and Metabolic Challenges
- Hydroxamate-Based Inhibitors (e.g., Prinomastat, Marimastat): Suffer from metabolic instability due to hydroxamate group reduction, hydrolysis, or glucuronidation. Dose-limiting MST (arthralgia, myalgia) is common .
- MMP Inhibitor III: No reported toxicity in preclinical models, likely due to its non-hydroxamate design .
- Broad-Spectrum Inhibitors (e.g., GM6001) : Linked to paradoxical effects, such as promoting metastasis in cancer models or failing in Phase III trials due to off-target toxicity .
Emerging Trends and Novel Designs
- Selectivity-Driven Inhibitors: Compounds like YHJ-132 and a novel MMP-1 inhibitor (3.5x more active than predecessors) emphasize targeting specific MMP subtypes to minimize toxicity .
- Dual MMP/sEH Inhibitors : Six candidates identified for simultaneous inhibition of MMPs and soluble epoxide hydrolase (sEH), addressing overlapping disease pathways .
- Computational Design: QM/MM and molecular docking studies enable rational optimization of zinc-chelating and non-chelating inhibitors, improving affinity and specificity .
生物活性
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. They play crucial roles in various physiological processes, including tissue remodeling, wound healing, and inflammation. MMP Inhibitor III, specifically targeting MMP-2 and MMP-9, has garnered attention for its potential therapeutic applications, particularly in cancer and other pathologies where MMP activity is dysregulated.
Overview of MMP Inhibitor III
MMP Inhibitor III (CAS 927827-98-3) is a small molecule that selectively inhibits the activity of MMP-2 and MMP-9. These enzymes are implicated in tumor progression, metastasis, and angiogenesis. By inhibiting these MMPs, the compound aims to reduce tumor invasiveness and improve outcomes in cancer therapies.
MMP Inhibitor III functions by binding to the active site of MMPs, preventing substrate access and subsequent proteolytic activity. This inhibition is crucial in conditions where excessive MMP activity contributes to disease progression.
Case Studies and Experimental Data
-
Inhibition of Tumor Cell Invasion :
- A study demonstrated that treatment with MMP Inhibitor III resulted in a significant reduction in the invasive capabilities of cancer cell lines. Specifically, in vitro assays showed that the compound inhibited migration by up to 97% in breast cancer cell lines (4T1) at concentrations around 125 μM .
- Apoptosis Induction :
-
Selectivity and Potency :
- Comparative studies highlighted that MMP Inhibitor III showed selectivity for MMP-9 over other MMPs such as MMP-1 and MMP-2, with an IC50 value reported at approximately 13.4 µM for MMP-9 . This selectivity is critical for minimizing off-target effects often associated with broader-spectrum inhibitors.
Data Table: Comparative Efficacy of MMP Inhibitors
| Compound | Targeted MMPs | IC50 (µM) | Effect on Cell Migration (%) | Apoptosis Induction (%) |
|---|---|---|---|---|
| MMP Inhibitor III | MMP-2, MMP-9 | 13.4 | 97 | 49 |
| Batimastat | Broad-spectrum | >100 | Variable | Low |
| Marimastat | Broad-spectrum | ~50 | Moderate | Moderate |
Biological Role of MMPs
MMPs are involved in various biological processes beyond tumorigenesis:
- Tissue Remodeling : Essential for normal physiological processes such as embryogenesis and wound healing.
- Inflammation : Participates in immune responses by modulating cytokine activity and immune cell recruitment .
- Pathological Conditions : Overexpression is linked to diseases such as arthritis, cardiovascular diseases, and various cancers .
Clinical Implications
The selective inhibition of MMP-2 and MMP-9 by compounds like MMP Inhibitor III suggests potential therapeutic benefits in treating cancers characterized by high levels of these enzymes. Clinical trials are necessary to evaluate efficacy in human subjects and to understand the long-term effects and safety profiles.
Q & A
Q. What are the primary mechanisms by which MMP Inhibitor III modulates MMP activity in cancer models?
MMP Inhibitor III acts as a broad-spectrum, reversible inhibitor targeting the catalytic zinc ion in MMPs through its structural motifs. It occupies the S1' and S2' substrate-binding pockets, inducing conformational changes (e.g., Ala206-Asn218 loop displacement in MMP-8) that block substrate access. Its cell-permeable nature allows direct inhibition of MMP-2, -9, and -13 (IC50: 80 nM) with minimal effect on MMP-1 (IC50 >2 µM) . Researchers should validate activity using fluorogenic substrate assays or zymography, ensuring inhibitor concentration aligns with reported IC50 values .
Q. Which experimental models are most appropriate for validating MMP Inhibitor III efficacy in tumor invasion studies?
Use 3D tumor spheroid models or Boyden chamber assays to mimic extracellular matrix (ECM) invasion. In vivo, orthotopic xenografts with MMP-overexpressing tumors (e.g., MDA-MB-231 for MMP-2/-9) are optimal. Include controls for off-target effects by comparing results with MMP-1-selective inhibitors or ADAM/ADAMTS protease assays . Ensure dosing regimens account for MMP Inhibitor III’s short half-life in vivo .
Q. What are the standard assays for quantifying MMP Inhibitor III’s activity and selectivity?
- Fluorogenic peptide assays : Measure cleavage inhibition using substrates like Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (MMP-2/-9) .
- Zymography : Detect MMP activity in conditioned media via gelatinolytic bands.
- Multiplexed platforms : Use pico-injector arrays to simultaneously test inhibitor effects on MMP-2, -3, and ADAM-10 with distinct substrates .
- SAR analysis : Modify alkyl/aryl side chains (e.g., replacing hexadecyl with 4-[(2-methylquinolin-4-yl)methoxy]phenyl) to assess selectivity shifts .
Advanced Research Questions
Q. How can researchers optimize MMP Inhibitor III’s selectivity profile to minimize off-target effects on ADAM/ADAMTS proteases?
Perform structure-activity relationship (SAR) studies focusing on:
- Zinc-binding group (ZBG) replacement : Replace hydroxamate with pyrimidone or phosphonate groups to reduce ADAM/ADAMTS affinity .
- Subpocket targeting : Introduce bulky substituents (e.g., 1,3,4-oxadiazol-2-yl) to exploit differences in S1' pocket depth between MMP-13 and MMP-14 .
- Computational docking : Use MMP-8/MMP-13 crystal structures (PDB: 1ZVX, 3EYD) to predict binding interactions and selectivity .
Q. How should contradictory data from preclinical models versus clinical trials involving MMP Inhibitor III be reconciled in research design?
Address discrepancies by:
- Temporal targeting : Administer inhibitors during early metastasis (preclinical success) rather than late-stage cancer (clinical failure) .
- Biomarker integration : Measure circulating MMP substrates (e.g., collagen fragments) to verify target engagement in trials .
- Toxicity mitigation : Monitor musculoskeletal toxicity (MST) via serum creatine kinase levels and adjust dosing .
Q. What structural modifications of MMP Inhibitor III could enhance its pharmacokinetic (PK) properties while retaining potency?
- Prodrug strategies : Esterify carboxyl groups to improve oral bioavailability .
- PEGylation : Extend half-life by conjugating polyethylene glycol to the pyrimidone scaffold .
- Metabolic stability assays : Test liver microsome clearance rates to identify labile moieties (e.g., hydroxamate degradation) .
Q. How can multiplexed inhibitor analysis improve the characterization of MMP Inhibitor III in complex biological systems?
Deploy pico-injector arrays to simultaneously:
- Profile inhibitor potency : Test MMP-2, -9, -13, and TACE inhibition in a single run using fluorogenic substrates .
- Assay cross-reactivity : Co-inject MMP Inhibitor III with ADAM-10 inhibitors (e.g., GI254023X) to quantify off-target effects .
- Validate cellular activity : Use live-cell imaging in MDA-MB-231 cultures to correlate inhibitor concentration with ECM degradation .
Methodological Recommendations
- Data interpretation : Cross-reference IC50 values with assay conditions (e.g., pH, substrate concentration) due to variability in MMP activation .
- Toxicity screening : Include ADAM-17 (TACE) inhibition assays to predict MST risks .
- Collaborative frameworks : Share structural data via platforms like PubChem (CID: 11698316) to accelerate SAR optimization .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
